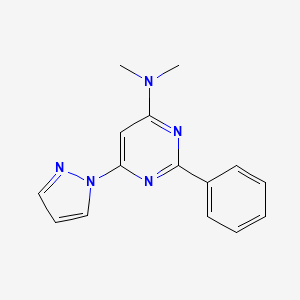![molecular formula C15H16ClN5O2 B5804966 2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5804966.png)
2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]pyrimidine (CNB-001) is a novel compound that has been synthesized and extensively researched for its potential applications in various fields of science. This compound is a potent antioxidant and has been shown to have neuroprotective effects in several studies.
Wirkmechanismus
The mechanism of action of 2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]pyrimidine is not fully understood. However, it is believed that 2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]pyrimidine exerts its neuroprotective effects by acting as an antioxidant. 2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]pyrimidine scavenges free radicals and reactive oxygen species, which are known to cause cellular damage and death. 2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]pyrimidine also inhibits the activation of inflammatory pathways, which can lead to neuronal damage.
Biochemical and Physiological Effects:
2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]pyrimidine has been shown to have several biochemical and physiological effects. In animal models of Alzheimer's disease, 2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]pyrimidine has been shown to reduce amyloid-beta plaques and tau protein phosphorylation, which are two of the primary pathological hallmarks of the disease. 2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]pyrimidine has also been shown to reduce oxidative stress and inflammation in the brain, which can lead to neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]pyrimidine in lab experiments is its potency and specificity. 2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]pyrimidine has been shown to have potent neuroprotective effects at low concentrations. Additionally, 2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]pyrimidine is highly specific and does not interact with other molecules in the brain. However, one of the limitations of using 2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]pyrimidine in lab experiments is its high cost. 2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]pyrimidine is a novel compound, and its synthesis is complex and expensive.
Zukünftige Richtungen
There are several future directions for research on 2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]pyrimidine. One of the primary areas of research is its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, 2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]pyrimidine has been shown to have potential applications in the treatment of traumatic brain injury and stroke. Further research is needed to fully understand the mechanism of action of 2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]pyrimidine and its potential applications in various fields of science.
In conclusion, 2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]pyrimidine is a novel compound that has been extensively researched for its potential applications in various fields of science. The synthesis of 2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]pyrimidine involves the reaction of 2-chloro-5-nitrobenzyl chloride and 2-amino-4-(4-methylpiperazin-1-yl)pyrimidine in the presence of a base such as potassium carbonate. 2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]pyrimidine has been shown to have potent neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases, traumatic brain injury, and stroke. Further research is needed to fully understand the mechanism of action of 2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]pyrimidine and its potential applications in various fields of science.
Synthesemethoden
The synthesis of 2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]pyrimidine involves the reaction of 2-chloro-5-nitrobenzyl chloride and 2-amino-4-(4-methylpiperazin-1-yl)pyrimidine in the presence of a base such as potassium carbonate. The reaction yields 2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]pyrimidine as a white solid with a purity of more than 99%.
Wissenschaftliche Forschungsanwendungen
2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]pyrimidine has been extensively researched for its potential applications in various fields of science. One of the primary research areas is its neuroprotective effects. 2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]pyrimidine has been shown to protect neuronal cells from oxidative stress and inflammation, which are two of the primary causes of neurodegeneration. 2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]pyrimidine has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-[4-[(2-chloro-5-nitrophenyl)methyl]piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5O2/c16-14-3-2-13(21(22)23)10-12(14)11-19-6-8-20(9-7-19)15-17-4-1-5-18-15/h1-5,10H,6-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFITCGGNQPLHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC(=C2)[N+](=O)[O-])Cl)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199008 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[4-(2-Chloro-5-nitrobenzyl)-1-piperazinyl]pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2,4-dimethylphenyl)sulfonyl]benzamide](/img/structure/B5804889.png)
![5-bromo-2-[(2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5804906.png)
![2-[3-phenyl-5-(3-pyridinyl)-1H-pyrazol-4-yl]-1H-benzimidazole](/img/structure/B5804908.png)
![N-isopropyl-N'-(3-methoxyphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5804915.png)
![2-{[4-(4-methoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5804922.png)

![ethyl 2-[(2-pyrazinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5804933.png)
![4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine](/img/structure/B5804940.png)
![N''-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}carbonohydrazonic diamide](/img/structure/B5804942.png)
![4-{[3-(2-furyl)acryloyl]amino}-N-(2-methylphenyl)benzamide](/img/structure/B5804943.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B5804948.png)

![N-{4-[(isobutylamino)carbonyl]phenyl}-3-methoxybenzamide](/img/structure/B5804955.png)
